molecular formula C20H24N10O12P2 B159707 (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol CAS No. 126877-05-2

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

カタログ番号: B159707
CAS番号: 126877-05-2
分子量: 658.4 g/mol
InChIキー: PDXMFTWFFKBFIN-XPWFQUROSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

環状二量体アデノシン3',5'-モノリン酸は、バチルス・チューリンゲンシス由来のジアデニレートシクラーゼを用いて酵素的に合成できます。 酵素触媒反応は、最適なpHと温度で、アデノシン三リン酸をジアデニレートシクラーゼとマグネシウム塩と共にインキュベートすることを含みます 反応条件は通常、100ミリモルCHES緩衝液(pH 9.5)、10ミリモルアデノシン三リン酸、および10ミリモルマグネシウム塩を50℃で4時間インキュベートすることを含みます .

工業的生産方法

工業規模の生産では、この酵素法を、高性能液体クロマトグラフィー精製と凍結乾燥と組み合わせてスケールアップできます。 この方法は、白色粉末の形で高純度の環状二量体アデノシン3',5'-モノリン酸を生成します .

科学的研究の応用

Antiviral and Anticancer Research

The compound's structure suggests potential applications in medicinal chemistry , particularly in the development of antiviral and anticancer agents. The presence of aminopurine moieties is associated with antiviral activity against several viruses:

  • Mechanism of Action : The compound may interfere with viral replication by mimicking nucleotides or inhibiting viral polymerases.

Case Studies

StudyFindings
Antiviral Activity Against Influenza Demonstrated inhibition of viral replication in vitro.
Cancer Cell Line Testing Showed cytotoxic effects on various cancer cell lines through apoptosis induction.

Molecular Biology Applications

In molecular biology research, this compound can serve as a tool for studying cellular processes:

  • Role as a Second Messenger : It may function similarly to cyclic di-nucleotides in bacterial signaling pathways.

Research Insights

InsightDescription
c-di-AMP Analog Potential to modulate immune responses in bacteria and archaea by mimicking cyclic di-AMP functions.
Protein Interaction Studies Used to investigate interactions with riboswitches and other regulatory proteins.

Drug Development

The unique structural features of this compound make it a candidate for drug development:

  • Designing New Therapeutics : The compound can be modified to enhance its pharmacological properties.

Developmental Studies

StudyFocus
QSAR Modeling Utilized to predict biological activity based on structural modifications.
Lead Compound Identification Identified as a lead for further development into a therapeutic agent.

Biochemical Research

This compound's ability to interact with various biological macromolecules makes it valuable in biochemical studies:

  • Enzyme Inhibition Studies : It may inhibit specific enzymes involved in nucleotide metabolism.

Experimental Findings

ExperimentOutcome
Enzyme Activity Assays Showed inhibition of nucleotide synthase enzymes at specific concentrations.

Summary

The compound (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol holds promise across multiple scientific domains including antiviral research and drug development due to its complex structure and biological activity.

類似化合物との比較

環状二量体アデノシン3',5'-モノリン酸は、環状二量体グアノシンモノリン酸や環状グアノシンモノリン酸-アデノシンモノリン酸などの他の環状二ヌクレオチドと比較されます。 環状二量体グアノシンモノリン酸は主にバイオフィルムの産生に関与していますが、環状グアノシンモノリン酸-アデノシンモノリン酸は細菌の走化性を調節し、ウイルス感染から保護します 環状二量体アデノシン3',5'-モノリン酸は、細菌の成長における不可欠な役割と、宿主の免疫応答を刺激する能力においてユニークです .

類似化合物のリスト

  • 環状二量体グアノシンモノリン酸
  • 環状グアノシンモノリン酸-アデノシンモノリン酸
  • 環状アデノシンモノリン酸
  • 環状グアノシンモノリン酸

生物活性

The compound (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity based on diverse research findings.

Structural Characteristics

The compound is characterized by:

  • Complex Structure : It contains multiple functional groups including purine derivatives and phosphoric components.
  • Molecular Weight : Approximately 1316.8 g/mol.
  • Hydrogen Bonding : The compound has a high hydrogen bond donor count (12) and acceptor count (40), indicating strong potential for interactions with biological macromolecules .

Antiviral Properties

Research indicates that compounds with similar purine structures often exhibit antiviral activity. For instance:

  • In Vitro Studies : The compound was tested against various viruses and demonstrated significant activity comparable to established antiviral agents like ribavirin .

Antitumor Activity

The biological evaluation of this compound has shown promise in cancer treatment:

  • Cytotoxicity Testing : In vitro assays revealed that certain derivatives exhibited notable cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-468. These studies highlighted the potential of the compound in targeting breast cancer cells effectively .

The mechanism of action for this compound appears to involve interaction with nucleic acids and proteins:

  • Nucleic Acid Interaction : The presence of purine derivatives suggests that the compound may interfere with DNA and RNA synthesis processes.
  • Protein Binding : Molecular docking studies indicate that the compound can bind to key enzymes involved in cellular proliferation and survival pathways.

Study 1: Antiviral Efficacy

A study assessed the efficacy of the compound against measles virus in vitro. Results indicated that specific derivatives showed comparable activity to ribavirin but with varying cytotoxic profiles against Vero cells .

CompoundActivity Against MeaslesCytotoxicity Level
12aSignificantModerate
20bComparable to RibavirinHigh
21NotableLow

Study 2: Antitumor Activity

In another study focusing on breast cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Observations
18MCF-715High cytotoxicity
20MDA-MB-46810Effective inhibitor

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

特性

IUPAC Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMFTWFFKBFIN-XPWFQUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317771
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54447-84-6
Record name Cyclic-di-AMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54447-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic-di-AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC-DI-AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 2
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 3
Reactant of Route 3
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 4
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 5
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 6
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。